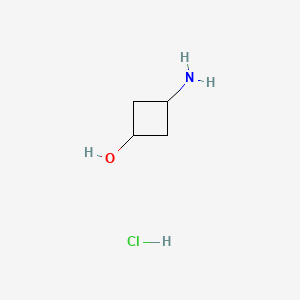
diethoxy(ethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxy(ethyl)silane is an organosilicon compound with the molecular formula C6H16O2Si. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its reactivity and ability to form siloxane bonds, making it valuable in the synthesis of silicone-based materials .
Méthodes De Préparation
Diethoxy(ethyl)silane can be synthesized through several methods. One common synthetic route involves the ethoxylation of ethyltrichlorosilane. This reaction typically occurs in the presence of a catalyst such as a tertiary amine or a metal halide. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of an inert solvent like toluene .
Industrial production methods for this compound often involve the hydrolysis and condensation of tetraethoxysilane. This process can be catalyzed by acids or bases and typically occurs at elevated temperatures. The resulting product is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Diethoxy(ethyl)silane undergoes various chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Oxidation: this compound can be oxidized to form silanols and siloxanes.
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Applications De Recherche Scientifique
Diethoxy(ethyl)silane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of diethoxy(ethyl)silane primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. These reactions are often catalyzed by acids or bases and can lead to the formation of complex siloxane structures .
Comparaison Avec Des Composés Similaires
Diethoxy(ethyl)silane can be compared with other similar compounds, such as:
Tetraethoxysilane (TEOS): TEOS is a widely used precursor in the synthesis of silica and silicate materials.
Hexaethoxydisiloxane (HEDS): HEDS is another organosilicon compound that undergoes hydrolysis and condensation to form cyclic siloxane structures.
Octaethoxytrisiloxane (OETS): OETS also undergoes hydrolysis and condensation to form various cyclic siloxane structures.
This compound is unique in its ability to form both linear and cyclic siloxane structures, making it versatile for various applications .
Propriétés
Numéro CAS |
13175-88-7 |
|---|---|
Formule moléculaire |
C6H16O2Si |
Poids moléculaire |
148.27554 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


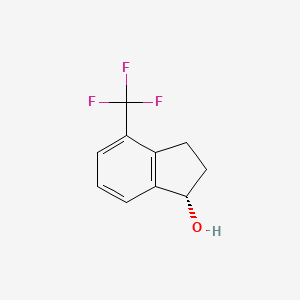
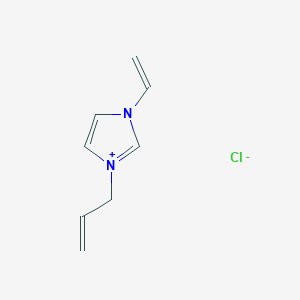
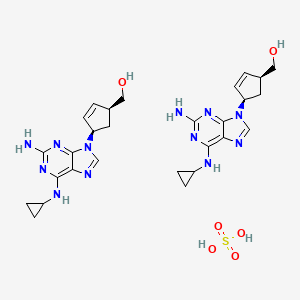
![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)
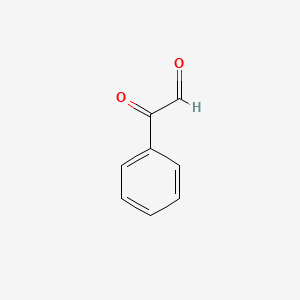
![(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1149246.png)
